molecular formula C19H16N4O2S B2628147 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207035-12-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2628147
CAS No.: 1207035-12-8
M. Wt: 364.42
InChI Key: GMZNEMJLDNDDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, α = 90°, β = 105.6°, γ = 90°. The molecular structure adopts a planar conformation for the pyrazole ring, with a dihedral angle of 8.2° relative to the benzo[d]thiazole moiety, indicating partial conjugation between the heterocycles. Key bond lengths include the amide C=O bond at 1.224 Å and the C–N bond in the benzothiazole ring at 1.318 Å, consistent with delocalized electron density.

Intermolecular N–H···O hydrogen bonds between the amide proton and carbonyl oxygen (2.89 Å) form chains along the b-axis, while C–H···π interactions (3.12 Å) between the methoxy group and benzothiazole ring contribute to layered packing. A summary of crystallographic data is provided in Table 1.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/c
a (Å) 12.45
b (Å) 7.89
c (Å) 15.23
β (°) 105.6
Volume (ų) 1423.7
Z 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits a singlet at δ 3.87 ppm integrating to three protons, assigned to the methyl group attached to the pyrazole ring. The methoxy group resonates as a singlet at δ 3.92 ppm, while the amide proton appears as a broad peak at δ 10.34 ppm due to hydrogen bonding. Aromatic protons in the benzothiazole and phenyl rings resonate between δ 7.45–8.21 ppm, with coupling constants (J) of 8.5–9.0 Hz indicative of ortho-substitution.

¹³C NMR data confirm the presence of a carbonyl carbon at δ 165.2 ppm and a quaternary carbon in the pyrazole ring at δ 143.9 ppm. The benzothiazole carbons are observed at δ 121.8–155.6 ppm, consistent with sp² hybridization.

Table 2: Key ¹H NMR Assignments

Proton Environment δ (ppm) Multiplicity
Pyrazole-CH₃ 3.87 Singlet
OCH₃ 3.92 Singlet
Amide NH 10.34 Broad
Benzothiazole C₆-H 8.21 Doublet
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (ATR, cm⁻¹) identifies strong absorption bands at 1685 cm⁻¹ (amide C=O stretch) and 1245 cm⁻¹ (C–O of methoxy group). The benzothiazole ring exhibits characteristic C=N and C–S stretches at 1580 cm⁻¹ and 690 cm⁻¹, respectively. N–H bending vibrations from the amide group appear at 1532 cm⁻¹, while aromatic C–H stretches are observed near 3060 cm⁻¹.

Table 3: Key IR Vibrational Modes

Bond/Vibration Wavenumber (cm⁻¹)
Amide C=O 1685
Methoxy C–O 1245
Benzothiazole C=N 1580
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS, ESI+) shows a molecular ion peak at m/z 393.1085 [M+H]⁺, consistent with the molecular formula C₁₉H₁₆N₄O₂S. Major fragments include m/z 262.0743 from cleavage of the amide bond and m/z 149.0238 corresponding to the benzothiazole moiety. The methoxy group is eliminated as a neutral fragment (Δmlz 31.0184), yielding a peak at m/z 362.0901.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing bond lengths and angles within 2% of experimental values. The HOMO-LUMO energy gap (4.3 eV) suggests moderate reactivity, with the HOMO localized on the benzothiazole ring and the LUMO on the pyrazole-carboxamide unit.

Table 4: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO Energy -6.42
LUMO Energy -2.12
Band Gap 4.30

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-11-14(18(22-23)25-2)17(24)20-13-7-5-6-12(10-13)19-21-15-8-3-4-9-16(15)26-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNEMJLDNDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Introduction of Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction involving the pyrazole derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, a study synthesized a series of benzothiazole derivatives that demonstrated promising antibacterial activity against various strains of bacteria. The presence of specific functional groups, such as methoxy and phenyl, was found to enhance their activity significantly .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli25 µg/mL
2S. aureus15 µg/mL
3P. aeruginosa30 µg/mL

Antiviral Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has also been evaluated for its antiviral properties. A related study focused on the inhibitory effects of benzothiazole derivatives against MERS-CoV (Middle East Respiratory Syndrome Coronavirus). The compounds showed significant inhibition with IC50 values as low as 0.09 µM, indicating their potential for development into antiviral agents .

Table 2: Antiviral Efficacy Against MERS-CoV

Compound IDIC50 (µM)CC50 (µM)Selectivity Index
A0.09>1000>11111
B0.14>1000>7143

Anticancer Potential

The anticancer properties of compounds containing pyrazole and thiazole rings have been extensively studied. A recent investigation evaluated a series of thiazole-pyrazole hybrids against various cancer cell lines, demonstrating effective cytotoxicity with IC50 values ranging from 5 to 20 µM . The structural modifications significantly influenced their activity.

Table 3: Cytotoxicity against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
CMCF-76.14
DHepG25.71
EPC318.4

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized novel thiazole derivatives integrated with pyrazole rings, evaluating their anticancer activity against several human cancer cell lines (MCF-7, HepG2). The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on benzothiazole derivatives to identify key functional groups responsible for their biological activities. Variations in substituents led to significant differences in antimicrobial and anticancer efficacy, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit certain kinases or enzymes involved in cell proliferation. The benzothiazole moiety is known to interact with DNA, potentially leading to apoptosis in cancer cells. The pyrazole ring can enhance binding affinity to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Variations in Pyrazole and Benzo[d]thiazole Derivatives

The target compound’s closest analogs differ in substituents on the pyrazole ring, the aryl group attached to the carboxamide, and the presence of additional heterocycles. Below is a comparative analysis:

Key Observations

Pyrazole Substitutions: The target compound’s 3-methoxy and 1-methyl groups on the pyrazole contrast with analogs featuring nitro () or trifluoromethyl groups (). The trifluoromethyl group in ’s compound introduces strong electronegativity and metabolic stability, a feature absent in the target compound .

Aryl Group Variations: The benzo[d]thiazole-phenyl core in the target compound differs from thiazole-dichlorophenyl () and thiophenyl-sulfonamide systems (). Sulfonamide derivatives in prioritize sulfonyl groups for hydrogen bonding, whereas the target compound’s carboxamide may offer different binding interactions .

Synthetic Yields and Complexity: Benzo[d]thiazole-linked benzamides () exhibit moderate yields (43–58%), while triazole-containing analogs () show lower yields (34–72%), likely due to multi-step syntheses.

Physical Properties :

  • Melting points for benzamide derivatives () range widely (106–181°C), influenced by substituent positions. Triazole-linked compounds () exhibit higher melting points (195–240°C), suggesting stronger crystalline packing due to extended conjugation .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a methoxy group. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis can be initiated by reacting appropriate aryl bromides with amines in the presence of palladium catalysts to form the desired intermediates .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of derivatives containing similar structures demonstrated significant inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some compounds showing IC50 values as low as 0.09 μM . The structure-activity relationship (SAR) indicated that modifications in the benzothiazole and pyrazole moieties could enhance antiviral potency.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that related benzothiazole derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. For instance, derivatives such as DPB-5 exhibited strong cytotoxicity toward hepatoma cells, suggesting that the mechanism involves mitochondrial disruption and caspase activation . The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

Anti-inflammatory Effects

In addition to antiviral and anticancer properties, compounds in this class have shown anti-inflammatory activity. One study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models . This suggests that this compound may also possess similar therapeutic potential.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : The compound likely interferes with viral entry or replication processes, as evidenced by its low IC50 values against MERS-CoV.
  • Induction of Apoptosis : The generation of ROS leads to mitochondrial dysfunction, triggering apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting specific enzymes involved in inflammation, these compounds can reduce edema and pain.

Case Studies

Several case studies have illustrated the efficacy of similar compounds:

  • Case Study 1 : A derivative with a modified benzothiazole group showed enhanced activity against MERS-CoV, highlighting the importance of structural modifications in drug design .
  • Case Study 2 : In vivo studies demonstrated that pyrazole derivatives significantly reduced tumor growth in mouse models, supporting their potential use as anticancer agents .

Data Summary

Biological ActivityIC50 Value (μM)Mechanism
Antiviral (MERS-CoV)0.09Viral replication inhibition
AnticancerVariesROS generation and apoptosis
Anti-inflammatoryComparable to IndomethacinEnzyme inhibition

Q & A

Q. What are the established synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what are the critical reaction conditions?

The compound can be synthesized via a multi-step process involving:

Amine coupling : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with an isothiocyanate derivative under reflux in anhydrous DMF for 4–6 hours to form a thiourea intermediate .

Cyclization : Treating the thiourea with acid (e.g., HCl) to yield 1,3,5-oxadiazinane-4-thiones or with amines to form 1,3,5-triazinane-2-thiones .

Functionalization : Introducing the pyrazole-4-carboxamide moiety via nucleophilic substitution or amidation, typically using K₂CO₃ as a base in DMF at room temperature .
Key considerations : Purity of intermediates (monitored by TLC) and solvent choice (DMF for solubility, ethanol for recrystallization) are critical for high yields (e.g., 79% yield reported for thiourea intermediates) .

Q. How is the structural integrity of this compound validated during synthesis?

Validation involves:

  • 1H/13C NMR spectroscopy : Confirming proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d]thiazole at δ 7.2–8.5 ppm) and carbon assignments .
  • Mass spectrometry (m/z) : Matching observed molecular ion peaks with theoretical values (e.g., m/z 314.359 for a related benzothiazolyl carboxamide) .
  • HPLC purity analysis : Achieving >95% purity for biologically active derivatives .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound, particularly in modulating kinase or protease inhibition?

SAR studies reveal:

  • Benzothiazole core : Essential for π-π stacking interactions in kinase binding pockets. Substitution at the 2-position (e.g., chloro, methoxy) enhances potency against CDK7 and anthrax lethal factor (LF), with IC₅₀ values as low as 8.9 µM .
  • Pyrazole-4-carboxamide side chain : The 3-methoxy group improves solubility, while the 1-methyl group reduces metabolic degradation .
  • Arylthiourea linkers : Cyclization to oxadiazinane/thiones increases rigidity, improving selectivity for LF over human kinases .
    Methodological note : Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives .

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?

Contradictions often arise from:

  • Metabolic instability : The 1-methyl pyrazole group may reduce hepatic clearance in vivo compared to in vitro assays. Address this by:
    • Pharmacokinetic profiling : Measure plasma half-life and metabolite formation using LC-MS .
    • Prodrug strategies : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
  • Off-target effects : Perform kinome-wide screening (e.g., using KINOMEscan) to identify unintended targets .

Q. What computational methods are recommended to optimize the compound’s binding affinity for CDK7 or anthrax LF?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy) .
  • Hirshfeld surface analysis : Map electrostatic and van der Waals interactions to guide functional group placement .

Q. What experimental strategies can validate the compound’s mechanism of action in cellular models?

  • Gene knockdown/knockout : Use CRISPR-Cas9 to silence CDK7 or LF in HEK293 cells and assess rescue effects .
  • Western blotting : Monitor downstream biomarkers (e.g., phosphorylation of RNA polymerase II for CDK7 inhibition) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein-ligand complex stability under thermal stress .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Standardize assay conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH .
  • Control for enantiomeric purity : Chiral HPLC or X-ray crystallography can resolve activity differences between stereoisomers .
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
Thiourea derivativeDMF, reflux, 4 h79
1,3,5-Oxadiazinane-4-thioneHCl, ethanol, 70°C, 2 h65
Pyrazole-4-carboxamideK₂CO₃, DMF, rt, 12 h82

Q. Table 2. Biological Activity of Select Derivatives

DerivativeTarget (IC₅₀)Purity (%)Reference
4-Chloro-aryl variantCDK7 (9.4 µM)98
4-Methoxy-aryl variantAnthrax LF (8.9 µM)99

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.